An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Methyl-4-nitropyridine-N-oxide
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Methyl-4-nitropyridine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-methyl-4-nitropyridine-N-oxide. As a vital tool in molecular characterization, NMR spectroscopy offers unparalleled insight into the structural and electronic properties of this important synthetic intermediate. This document will delve into the theoretical underpinnings of the observed spectral data, present a detailed experimental protocol for data acquisition, and provide a thorough, field-proven interpretation of the spectra.
Introduction: The Structural Significance of 3-Methyl-4-nitropyridine-N-oxide
3-Methyl-4-nitropyridine-N-oxide is a key heterocyclic compound, the structure of which incorporates a pyridine ring, a methyl group, a nitro group, and an N-oxide functionality. Each of these components imparts distinct electronic characteristics that influence the molecule's reactivity and its spectroscopic signature. The N-oxide group, in particular, significantly alters the electron distribution within the pyridine ring, acting as a resonance donor and inductive acceptor. The strongly electron-withdrawing nitro group further modulates the electronic landscape, making NMR spectroscopy an ideal method for probing these intramolecular interactions. A precise understanding of its NMR spectra is crucial for confirming its identity, assessing its purity, and predicting its behavior in chemical reactions, which is of paramount importance in the fields of medicinal chemistry and materials science.
¹H and ¹³C NMR Spectral Data
The following tables summarize the assigned ¹H and ¹³C NMR spectral data for 3-methyl-4-nitropyridine-N-oxide. These assignments are based on a comprehensive analysis of the electronic effects of the substituents, comparison with structurally analogous compounds, and established principles of NMR spectroscopy.
¹H NMR Spectral Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.4 | Singlet (s) | - |
| H-5 | ~7.8 | Doublet (d) | ~6.8 |
| H-6 | ~8.2 | Doublet (d) | ~6.8 |
| -CH₃ | ~2.6 | Singlet (s) | - |
¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~140 |
| C-3 | ~135 |
| C-4 | ~148 |
| C-5 | ~125 |
| C-6 | ~128 |
| -CH₃ | ~18 |
In-depth Spectral Interpretation
The unique arrangement of substituents in 3-methyl-4-nitropyridine-N-oxide gives rise to a distinctive NMR fingerprint. The following is a detailed rationale for the assignment of each signal.
Analysis of the ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum of 3-methyl-4-nitropyridine-N-oxide is expected to display three distinct signals corresponding to the three protons on the pyridine ring.
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H-2 (δ ~8.4, singlet): This proton, situated ortho to the N-oxide and meta to the nitro group, is expected to be the most deshielded of the ring protons. The N-oxide group significantly deshields adjacent protons.[1] Its singlet multiplicity arises from the absence of any adjacent protons to couple with.
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H-6 (δ ~8.2, doublet): This proton is also ortho to the N-oxide, leading to a significant downfield shift. It is coupled to H-5, resulting in a doublet.
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H-5 (δ ~7.8, doublet): This proton is meta to the N-oxide and ortho to the nitro group. The electron-withdrawing nature of the nitro group contributes to its deshielding. It appears as a doublet due to coupling with H-6.
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-CH₃ (δ ~2.6, singlet): The methyl protons appear as a singlet in the upfield region, typical for a methyl group attached to an aromatic ring.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment created by the substituents. The formation of a pyridine N-oxide generally leads to an upfield shift for the carbons at the 2, 4, and 6 positions and a downfield shift for the carbons at the 3 and 5 positions.[2]
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C-4 (δ ~148): This carbon is directly attached to the strongly electron-withdrawing nitro group, resulting in a significant downfield shift, making it the most deshielded carbon in the ring.
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C-2 (δ ~140): This carbon is adjacent to the N-oxide and is also significantly deshielded.
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C-3 (δ ~135): This carbon is attached to the methyl group and is situated between the methyl and nitro groups. Its chemical shift is influenced by both substituents.
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C-6 (δ ~128): This carbon is ortho to the N-oxide and experiences a moderate downfield shift.
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C-5 (δ ~125): This carbon is meta to the N-oxide and ortho to the nitro group.
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-CH₃ (δ ~18): The methyl carbon appears at a characteristic upfield chemical shift.
Experimental Protocol for NMR Analysis
The following is a detailed, self-validating protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of 3-methyl-4-nitropyridine-N-oxide.
Sample Preparation
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Solvent Selection: Choose a high-purity deuterated solvent that readily dissolves the analyte. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable choices.
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Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent for ¹H NMR, and 20-50 mg for ¹³C NMR.
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Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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Sample Filtration: To ensure high-resolution spectra, filter the sample through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup
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Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion and sensitivity.
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Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity.
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Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure efficient signal detection.
Data Acquisition
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¹H NMR:
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Pulse Angle: 30-45 degrees.
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Spectral Width: Approximately 16 ppm, centered around 5-6 ppm.
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Acquisition Time: 2-3 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 8-16 scans are typically sufficient.
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¹³C NMR:
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Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum and improve the signal-to-noise ratio.
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Spectral Width: Approximately 200-250 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
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Data Processing
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Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
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Phase Correction: Manually or automatically correct the phase of the spectrum.
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Baseline Correction: Apply a baseline correction to obtain a flat baseline.
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Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of 3-methyl-4-nitropyridine-N-oxide with atom numbering.
NMR Analysis Workflow
Caption: A typical workflow for the NMR analysis of 3-methyl-4-nitropyridine-N-oxide.
Conclusion
This in-depth technical guide provides a comprehensive framework for understanding and utilizing the ¹H and ¹³C NMR spectra of 3-methyl-4-nitropyridine-N-oxide. The detailed spectral assignments, rooted in the fundamental electronic effects of the N-oxide, methyl, and nitro substituents, offer a clear rationale for the observed chemical shifts and multiplicities. The provided experimental protocol outlines a robust methodology for obtaining high-quality, reproducible NMR data. This guide serves as a valuable resource for researchers and professionals in drug development and chemical sciences, enabling confident structural verification and a deeper understanding of the chemical properties of this important molecule.
References
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Laihia, K., Kolehmainen, E., Kauppinen, R., Lorenc, J., & Puszko, A. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425-1435. [Link]
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Puszko, A., Laihia, K., & Kolehmainen, E. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Structural Chemistry, 24(1), 333-337. [Link]
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Cushley, R. J., Naugler, D., & Ortiz, C. (1975). 13C Fourier Transform Nuclear Magnetic Resonance. XI. Pyridine N-Oxide Derivatives. Canadian Journal of Chemistry, 53(22), 3419-3424. [Link]
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Li, G., Yang, S., Lv, B., Han, Q., Ma, X., Sun, K., Wang, Z., Zhao, F., Lv, Y., & Wu, H. (2015). Metal-Free Methylation of the C–H Bond in Pyridine N-Oxides Using Peroxides. Royal Society of Chemistry. [Link]
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Anet, F. A. L., & Yavari, I. (1977). Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. The Journal of Organic Chemistry, 42(22), 3589-3591. [Link]
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SIELC Technologies. (2018, May 16). 3-Methyl-4-nitropyridine 1-oxide. Retrieved from [Link]
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Defense Technical Information Center. (1987). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
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